1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride
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Overview
Description
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, in the presence of ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Formation of Methanamine Derivative: The methanamine group is introduced through reductive amination of the imidazole derivative with formaldehyde and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects. Specific pathways and targets may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
- **1-(trifluoromethyl)benzimidazole derivatives
- **1-(trifluoromethyl)pyrazole derivatives
Uniqueness
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is unique due to its specific structural features, such as the trifluoromethyl group and the imidazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, lipophilicity, and potential therapeutic activities set it apart from other similar compounds.
Properties
CAS No. |
2639412-65-8 |
---|---|
Molecular Formula |
C5H7ClF3N3 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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